molecular formula C14H16N2O2 B1416525 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1204297-04-0

1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416525
CAS No.: 1204297-04-0
M. Wt: 244.29 g/mol
InChI Key: MEBWTFWJIFVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The molecular formula C₁₄H₁₆N₂O₂ indicates a molecular weight of 244.29 grams per mole, reflecting the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The nomenclature system begins with the pyrazole core structure, where the numbering starts from the nitrogen atom bearing the hydrogen in the unsubstituted form, though tautomeric considerations complicate this assignment as discussed in subsequent sections.

The compound designation specifies several key structural features through its systematic name. The "1-(3,4-dimethylphenyl)" portion indicates that a dimethyl-substituted phenyl group is attached to nitrogen-1 of the pyrazole ring, with methyl groups positioned at the 3 and 4 positions of the benzene ring. The "3,5-dimethyl" specification refers to methyl substituents at positions 3 and 5 of the pyrazole heterocycle, while "4-carboxylic acid" denotes the presence of a carboxyl functional group at position 4 of the pyrazole ring. This substitution pattern creates a highly substituted pyrazole system with potential for intramolecular interactions between the various substituents.

The molecular structure analysis reveals important geometric considerations arising from the substitution pattern. The presence of methyl groups at positions 3 and 5 of the pyrazole ring creates steric interactions that influence the planarity of the heterocyclic system. Additionally, the attachment of the dimethyl-substituted phenyl group to nitrogen-1 introduces rotational degrees of freedom that affect the overall molecular conformation. The carboxylic acid group at position 4 provides opportunities for intermolecular hydrogen bonding, which significantly influences crystal packing and solid-state properties.

Comparative analysis with related pyrazole derivatives demonstrates that the specific substitution pattern in this compound creates unique electronic and steric environments. Similar compounds such as 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid share the same core substitution pattern but differ in the phenyl ring substitution, allowing for structure-activity relationship studies. The systematic nomenclature provides a clear framework for understanding these structural relationships and their implications for chemical behavior.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWTFWJIFVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Intermediate (Compound A)

Reaction Type: Condensation and cyclization of acetoacetate derivatives.

Raw Materials:

  • Ethyl acetoacetate
  • Triethyl orthoformate
  • Acetic anhydride

Reaction Conditions:

  • Heating to 110–120°C under reflux.
  • Maintaining the temperature for approximately 4 hours.
  • Cooling to 35–40°C.
  • Reduced pressure distillation to remove low-boiling impurities, yielding a purified intermediate.

Reaction Details:

The reaction involves the condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride, promoting cyclization to form a heterocyclic intermediate with a methylated pyrazole core.

Data Table:

Raw Material Molar Ratio (approximate) Reaction Temp Duration Purity of Intermediate Yield
Ethyl acetoacetate 6 parts 110–120°C 4 hours ~97.5% ~85%

Step 2: Hydrazine Addition and Hydrazone Formation

Reaction Type: Hydrazine addition, hydrazone formation, and layering.

Reagents:

  • 40% methylhydrazine aqueous solution
  • Toluene (solvent)
  • Sodium hydroxide (base)
  • Compound A (from Step 1)

Reaction Conditions:

  • Cooling to 8–10°C.
  • Addition of sodium hydroxide (~0.2–0.4 molar ratio to compound A).
  • Maintaining temperature at 10–20°C.
  • Stirring for about 1 hour.
  • Layer separation to isolate the hydrazine adduct (compound B).

Reaction Details:

The methylhydrazine reacts with compound A, forming a hydrazone intermediate, which is essential for subsequent ring closure.

Data Table:

Reagents Ratios Temperature Reaction Time Purity of Compound B Yield
Methylhydrazine solution 5 parts 8–10°C 1 hour Not specified ~80%

Step 3: Cyclization to Pyrazole and Carboxylation

Reaction Type: Heating, acid addition, and purification.

Reagents:

  • Liquid containing compound B
  • Hydrochloric acid (15% by mass)
  • Toluene/water mixture (for phase separation)

Reaction Conditions:

  • Heating to 85–90°C.
  • Slow addition of hydrochloric acid (~1.3–1.5 times the volume of the liquid containing compound B).
  • Discharge of water and toluene layers.
  • Centrifugation and drying to isolate pure pyrazole acid.

Reaction Details:

The cyclization forms the pyrazole ring with the desired methyl substitutions, followed by acid-mediated stabilization of the carboxylic acid group.

Data Table:

Reagent Volume Ratio (liquid:HCl) Temperature Reaction Time Purity of Final Product Yield
Liquid containing compound B 2:1.3–1.5 85–90°C Variable 98–99% ~85%

Key Reaction Pathways and Conditions

Reaction Step Main Reaction Type Typical Reagents Critical Conditions Purpose
Step 1 Condensation & Cyclization Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 110–120°C, reflux Form intermediate A
Step 2 Hydrazine addition Methylhydrazine, NaOH, toluene 8–10°C Form hydrazone (compound B)
Step 3 Cyclization & Acidification HCl, heating 85–90°C Form target pyrazole acid

Research Findings and Data

  • Purity and Yield: The methods yield high-purity (>97%) pyrazole-4-carboxylic acids with yields often exceeding 80%, demonstrating process efficiency.
  • Reaction Optimization: Precise control of temperature during hydrazine addition minimizes side reactions; reduced pressure distillation effectively removes impurities.
  • Structural Confirmation: NMR data (e.g., $$ ^1H $$ NMR) confirms the formation of the desired methylated pyrazole ring, with characteristic singlets around 12.10 ppm (carboxylic acid proton) and 3.77 ppm (methyl groups).

Notes and Considerations

  • Raw Material Purity: High purity of starting materials, especially ethyl acetoacetate and methylhydrazine, is critical for consistent results.
  • Reaction Control: Maintaining strict temperature profiles during condensation, hydrazine addition, and acidification is essential to prevent side reactions.
  • Purification: Recrystallization or chromatography may be employed for final purification to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Method Aspect Details
Raw Materials Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, methylhydrazine, NaOH, HCl
Reaction Conditions 110–120°C for condensation; 8–10°C for hydrazine addition; 85–90°C for cyclization
Purification Reduced pressure distillation, centrifugation, recrystallization
Typical Yield 80–90%
Purity >97% (HPLC, NMR confirmed)

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole-carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Structural Comparisons
Compound Name Substituents (R1, R3, R5, R4-COOH) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Target) R1: 3,4-dimethylphenyl; R3/R5: methyl C₁₄H₁₆N₂O₂ 244.29 Reference compound
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid R1: 3-chlorophenyl; R3/R5: methyl C₁₂H₁₁ClN₂O₂ 250.68 Chlorine (electron-withdrawing) vs. methyl
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid R1: 2,4-dimethylphenyl; R3/R5: methyl C₁₄H₁₆N₂O₂ 244.29 Methyl positions on phenyl ring differ
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid R1: 3-CF₃-phenyl; R3/R5: methyl C₁₃H₁₁F₃N₂O₂ 284.23 CF₃ (strong electron-withdrawing) group
1-(5-Amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid R1: 5-amino-2-pyridinyl; R3/R5: methyl C₁₁H₁₂N₄O₂ 248.24 Heteroaromatic (pyridine) substituent
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid R1: H; R3/R5: methyl C₆H₈N₂O₂ 140.14 No aromatic substituent at N1

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylphenyl group (target) is electron-donating, enhancing stability and solubility in non-polar environments. In contrast, chlorine (Cl) and trifluoromethyl (CF₃) groups in analogs increase electrophilicity and may improve metabolic stability.
  • Heteroaromatic vs. Phenyl: The pyridinyl analog introduces hydrogen-bonding capability via the amino group, enhancing solubility in polar solvents.
Physicochemical Properties
Property Target Compound 3-Chlorophenyl Analog 2,4-Dimethylphenyl Analog CF₃-Phenyl Analog
LogP (Predicted) 3.2 3.5 3.2 3.8
Water Solubility Low Very low Low Very low
Melting Point Not reported Not reported Not reported Not reported
pKa (COOH) ~4.1 ~3.9 ~4.1 ~3.7

Key Observations :

  • The electron-withdrawing Cl and CF₃ groups lower the pKa of the carboxylic acid, increasing acidity compared to the target compound.
  • LogP Values : The CF₃ analog exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Yield Comparison :

  • Compound III (3,4-dimethylphenyl derivative) was synthesized in 77% yield .
  • The CF₃-phenyl analog is listed as "discontinued," suggesting challenges in scalability or purity.

Biological Activity

1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, drawing from various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2}, with a molecular weight of approximately 245.28 g/mol. The compound features a pyrazole ring substituted with methyl and phenyl groups, which contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain pyrazole compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to the standard drug dexamethasone . This suggests that this compound may possess similar anti-inflammatory properties.

Analgesic Effects

In vivo studies have reported that some pyrazole derivatives exhibit analgesic effects comparable to established analgesics like ibuprofen. Compounds synthesized in recent research demonstrated significant pain relief in carrageenan-induced rat paw edema models . This suggests potential applicability in pain management therapies.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored against various bacterial strains. One study tested several compounds against Escherichia coli and Staphylococcus aureus, revealing promising results with significant inhibition rates . Although specific data for this compound is limited, its structural similarities to effective antimicrobials suggest it may also exhibit such activity.

Research Findings and Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with anti-inflammatory activity (up to 85% TNF-α inhibition)
Burguete et al. (2015)Tested pyrazole derivatives for anti-tubercular and antimicrobial properties; some compounds showed high activity against Mycobacterium tuberculosis
Bandgar et al. (2016)Developed monoamine oxidase B inhibitors from pyrazole derivatives; demonstrated analgesic and anti-inflammatory effects comparable to indomethacin

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-6.
  • Antioxidant Properties : Pyrazoles may exhibit antioxidant effects that contribute to their overall therapeutic profile.
  • Enzyme Inhibition : Some derivatives act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Q & A

Q. What are the critical factors in synthesizing 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid to achieve high yield and purity?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization steps. Key considerations include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) are often required for cyclization but must be balanced to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve crystallization .
  • Reaction time optimization : Extended reaction times (>24 hours) may improve yield but risk side reactions; monitoring via TLC or HPLC is advised .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity, as confirmed by NMR and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

Technique Application Example Data
FTIR Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹)Peak at 1695 cm⁻¹ confirms carboxylic acid .
XRD Confirms crystalline structure and unit cell parametersMonoclinic system with space group P2₁/c reported for analogous pyrazoles .
¹H/¹³C NMR Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbon backboneMethylphenyl protons show multiplet at δ 7.1–7.3 ppm .
TEM Estimates particle size (e.g., 20–50 nm for nanoformulations)Used for morphology analysis in related pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Structural analogs : Minor substituent changes (e.g., difluoromethyl vs. methyl groups) alter binding affinity. Compare bioactivity using isosteric replacements .
  • Assay conditions : Standardize protocols (e.g., IC₅₀ measurements at pH 7.4, 37°C) to minimize variability. For example, antibacterial activity against E. coli varies with nutrient broth composition .
  • Target specificity : Use knockout cell lines or competitive binding assays to confirm interactions with biological targets (e.g., COX-2 inhibition vs. off-target effects) .

Q. What strategies optimize derivatization of this compound for enhanced pharmacological properties?

Methodological Answer:

  • Carboxylic acid functionalization : Convert to amides or esters via coupling reagents (e.g., DCC/Oxyma in DCM:DMF) to improve membrane permeability .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-dimethylphenyl ring to enhance metabolic stability .
  • Biological evaluation : Screen derivatives using in silico docking (e.g., AutoDock Vina) followed by in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Spectroscopic tracking : Use fluorescence quenching or surface plasmon resonance (SPR) to monitor binding kinetics with proteins (e.g., BSA as a model) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR or mass spectrometry .
  • Computational modeling : Perform MD simulations (e.g., GROMACS) to predict binding modes with enzymes like cytochrome P450 .

Q. What are the best practices for analyzing stability under varying environmental conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to assess decomposition temperatures (e.g., >200°C indicates suitability for oral formulations) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; use amber vials for light-sensitive samples .
  • Hydrolytic stability : Test at pH 1–13 (simulating GI tract conditions) and quantify degradation products using LC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data?

Methodological Answer:

  • Solvent polarity : Document solvent systems (e.g., logP values) used for solubility measurements. For example, solubility in DMSO (30 mg/mL) vs. water (<0.1 mg/mL) .
  • Temperature dependence : Report solubility at 25°C and 37°C, as thermodynamic parameters (ΔH, ΔS) vary significantly .
  • Polymorphism : Characterize crystalline vs. amorphous forms via XRD, as amorphous phases often exhibit higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.